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molecular formula C17H17NO2 B015527 1-Benzhydrylazetidine-3-carboxylic acid CAS No. 36476-87-6

1-Benzhydrylazetidine-3-carboxylic acid

Cat. No. B015527
M. Wt: 267.32 g/mol
InChI Key: BRSCYENHLCPOAU-UHFFFAOYSA-N
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Patent
US05102877

Procedure details

To a solution of 1-(diphenylmethyl)-3-methoxycarbonylazetidine (28 g) in methanol (270 ml) and tetrahydrofuran (130 ml) was added 1N sodium hydroxide (115 ml) and the solution was stirred at room temperature for 1.5 hours. The solution was then concentrated to remove organic solvents under reduced pressure. The resultant aqueous solution was adjusted to pH 2.95 with 10% hydrochloric acid, and resulting precipitates were collected by filtration, washed with water and dried to give 1-(diphenylmethyl)-3-carboxyazetidine (24.7 g).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:8]2[CH2:11][CH:10]([C:12]([O:14]C)=[O:13])[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>CO.O1CCCC1>[C:16]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:8]2[CH2:11][CH:10]([C:12]([OH:14])=[O:13])[CH2:9]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)C(=O)OC)C1=CC=CC=C1
Name
Quantity
115 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
270 mL
Type
solvent
Smiles
CO
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
CUSTOM
Type
CUSTOM
Details
to remove organic solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
resulting
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CC(C1)C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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